molecular formula C18H32O4 B12530812 6,6'-(Cyclohexane-1,4-diyl)dihexanoic acid CAS No. 666857-64-3

6,6'-(Cyclohexane-1,4-diyl)dihexanoic acid

Cat. No.: B12530812
CAS No.: 666857-64-3
M. Wt: 312.4 g/mol
InChI Key: WSHFRYBDBWNORZ-UHFFFAOYSA-N
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Description

6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is an organic compound characterized by a cyclohexane ring substituted at the 1 and 4 positions with hexanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with hexanoic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or phosphoric acid can be employed to accelerate the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The hexanoic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Cyclohexane-1,4-dicarboxylic acid and hexanoic acid derivatives.

    Reduction: Cyclohexane-1,4-diyl dihexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of high-performance materials, including resins and coatings.

Mechanism of Action

The mechanism of action of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexane ring provides structural stability, while the hexanoic acid groups facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,4-dicarboxylic acid: Similar structure but lacks the hexanoic acid groups.

    Hexanoic acid: Contains the hexanoic acid moiety but lacks the cyclohexane ring.

    Cyclohexane-1,4-diyl dihexanol: Reduced form of 6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid.

Uniqueness

6,6’-(Cyclohexane-1,4-diyl)dihexanoic acid is unique due to the combination of the cyclohexane ring and hexanoic acid groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

666857-64-3

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

6-[4-(5-carboxypentyl)cyclohexyl]hexanoic acid

InChI

InChI=1S/C18H32O4/c19-17(20)9-5-1-3-7-15-11-13-16(14-12-15)8-4-2-6-10-18(21)22/h15-16H,1-14H2,(H,19,20)(H,21,22)

InChI Key

WSHFRYBDBWNORZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCCCCC(=O)O)CCCCCC(=O)O

Origin of Product

United States

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